Solifenacin Succinate EP Impurity G

Catalog No.
S1493948
CAS No.
740780-79-4
M.F
C23H26N2O2
M. Wt
362.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Solifenacin Succinate EP Impurity G

CAS Number

740780-79-4

Product Name

Solifenacin Succinate EP Impurity G

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22+/m0/s1

InChI Key

FBOUYBDGKBSUES-FCHUYYIVSA-N

SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5

Synonyms

(1R,3R)-Solifenacin Succinate 2

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5

Solifenacin Succinate EP Impurity G (CAS 740780-79-4) is the (1R,3R)-diastereomer of the antimuscarinic active pharmaceutical ingredient (API) Solifenacin [1]. In pharmaceutical manufacturing and quality control, it serves as a critical analytical reference standard necessary for pharmacopeial compliance [1]. Procurement of this exact stereoisomer is driven by the need to validate chiral high-performance liquid chromatography (HPLC) methods, quantify process-related epimerization, and establish stability-indicating profiles during API synthesis and formulation [1].

Procurement Fit

1 Pharmacopeial impurity profiling and EP compliance
2 Chiral HPLC method development and validation
3 ANDA regulatory submission support

Generic substitution with crude degradation mixtures, the API itself, or alternative stereoisomers (such as Impurity F or H) is unviable for regulatory compliance. Because Solifenacin possesses two chiral centers, its stereoisomers exhibit distinct thermodynamic stabilities, formation kinetics, and chromatographic retention behaviors [1]. Using a generic surrogate fails to provide the exact Relative Retention Time (RRT) and peak-to-valley resolution metrics required to prove that a chiral HPLC method can successfully separate the (1R,3R) impurity from the active drug and other closely eluting byproducts [1]. Consequently, procuring the highly purified, specific (1R,3R) standard is an absolute requirement for accurate batch release and stability testing.

Substitution Risk

Stereochemical mismatch
Impurity G (1R,3'R) and Impurity H (1S,3'S) have opposite configurations, producing different retention times.
Incorrect peak identification
Substituting with Impurity H would yield invalid retention time matching and non-compliant purity assessment.
Non-pharmacopeial impurities
Non-EP impurities lack validated chromatographic data; may not satisfy ANDA regulatory requirements.

Pharmacopeial Relative Retention Time (RRT) for Method Specificity

In the validated European and British Pharmacopoeia liquid chromatography methods for Solifenacin Succinate, Impurity G exhibits a highly specific Relative Retention Time (RRT) of approximately 0.84 compared to the active drug peak (retention time ~17 minutes) [1]. This distinct RRT differentiates it from other stereoisomers, such as Impurity F (RRT ~0.7) and Impurity H (RRT ~0.76) [1]. Procuring the exact Impurity G standard is mandatory to calibrate the retention window and ensure that the analytical method can resolve the (1R,3R) diastereomer from the API without co-elution.

Evidence DimensionRelative Retention Time (RRT)
Target Compound Data~0.84 RRT
Comparator Or BaselineImpurity F (~0.7 RRT) and Impurity H (~0.76 RRT)
Quantified Difference0.08 to 0.14 RRT shift between stereoisomers
ConditionsPharmacopeial liquid chromatography (pH 11 mobile phase, 215 nm detection)

A precise RRT value allows QC laboratories to definitively identify the impurity peak and validate the specificity of their stability-indicating assays against other closely eluting diastereomers.

Stereochemical Identity
Head-to-head
(1R,3'R) vs. (1S,3'S) absolute configuration
Enables unambiguous EP impurity identification
Identical molecular formula; requires chiral discrimination

Critical Peak-to-Valley Resolution in System Suitability

The regulatory monographs mandate strict system suitability criteria to ensure the chiral separation power of the HPLC system. Specifically, the method must achieve a minimum peak-to-valley ratio of 10 between Impurity G and the closely eluting Impurity H[1]. Without the authentic Solifenacin EP Impurity G standard, laboratories cannot empirically demonstrate this baseline resolution (where Hp is the height of the Impurity G peak and Hv is the lowest point of the separating curve)[1].

Evidence DimensionPeak-to-Valley Ratio (p/v)
Target Compound DataMinimum ratio of 10 (Impurity G vs Impurity H)
Comparator Or BaselineUnresolved baseline (Ratio < 10)
Quantified DifferenceRegulatory threshold of ≥ 10 p/v ratio
ConditionsSystem suitability reference solution testing

Failing to meet this exact peak-to-valley metric during system suitability testing invalidates the entire batch analysis, making the authentic standard critical for compliance.

Melting Point
Data to verify
73–80 °C (succinate salt)
Supports incoming material identity verification
Vendor-reported; independent confirmation recommended

Accurate Quantification at the 0.15% Regulatory Threshold

Pharmacopeial guidelines establish a strict maximum limit of 0.15% for Impurity G in the final Solifenacin Succinate API [1]. To accurately quantify at this trace level, the analytical method must be calibrated using the highly purified Impurity G reference standard. Generic substitution with crude degradation mixtures cannot provide the precise detector response factor required to confirm that the batch meets the ≤ 0.15% specification limit [1].

Evidence DimensionRegulatory Specification Limit
Target Compound DataMaximum 0.15% allowable limit
Comparator Or BaselineUnspecified impurities (typically 0.10% limit)
Quantified DifferenceSpecific 0.15% threshold for specified stereoisomers
ConditionsBatch release testing of Solifenacin Succinate

Procuring this standard enables QC labs to confidently calibrate their instruments to quantify the impurity at the exact regulatory limit required for commercial batch release.

Chiral HPLC Separation
Reported
Baseline resolution of all 4 stereoisomers
Confirms distinct chromatographic behavior
Exact resolution factors not disclosed
EP Classification
Class-level
Specified impurity in EP monograph
Required for regulatory compliance
Differentiate from non-specified impurities

Chiral HPLC Method Validation and System Suitability

Utilizing the specific ~0.84 RRT of Impurity G to prove baseline resolution and a minimum peak-to-valley ratio of 10 between the (1S,3R) API and its stereoisomers during routine batch release [1].

Commercial Batch Release Testing

Calibrating UV detector response factors to accurately quantify trace epimerization events and ensure the final API meets the strict ≤ 0.15% pharmacopeial specification limit for Impurity G [1].

API Synthesis Process Optimization

Monitoring the formation of the (1R,3R) diastereomer during the coupling of chiral intermediates to optimize reaction conditions and minimize stereochemical inversion during the commercial manufacturing of Solifenacin Succinate [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral HPLC method validation
Stereochemically defined reference
Retention time identification and system suitability
EP monograph compliance testing
Pharmacopeial impurity standard
Accurate peak assignment and impurity quantification
Synthetic process optimization
Diastereomeric impurity marker
Monitor undesired R,R-diastereomer formation
Stability-indicating method development
Process-related impurity marker
Resolution confirmation between stereoisomers and degradants

XLogP3

4

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